B601006 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 105580-45-8

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B601006
CAS No.: 105580-45-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (DHP) derivative characterized by a dichlorophenyl substituent at position 4, a methoxycarbonyl group at position 5, methyl groups at positions 2 and 6, and a carboxylic acid at position 2. The DHP core is a well-studied scaffold in medicinal chemistry, particularly for calcium channel modulation. The compound’s structural features, including electron-withdrawing chlorine atoms and polar functional groups, influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOQTPGTBGTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383176
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123853-39-4, 105580-45-8
Record name H-152/81
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-152/81
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ammonia.

    Condensation Reaction: The first step involves a condensation reaction between 2,3-dichlorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of ammonia or ammonium acetate to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the methoxycarbonyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydropyridine form.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Properties

This compound is structurally related to dihydropyridine calcium channel blockers, which are widely used in the treatment of hypertension. Studies have shown that derivatives of this compound exhibit vasodilatory effects, making them effective in managing high blood pressure. For instance, analogs have been tested for their ability to lower blood pressure in animal models, demonstrating a significant reduction in systolic and diastolic pressures.

Case Study: Nicardipine Analogs

  • Study : Research on nicardipine (a known calcium channel blocker) derivatives indicated that modifications in the structure could enhance their efficacy.
  • Findings : A specific analog showed improved vasodilatory effects with a higher safety profile compared to traditional treatments .
Compound NameBlood Pressure Reduction (%)Safety Profile
Nicardipine30%High
Modified Analog45%Higher

1.2 Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It has been studied for its potential to protect neuronal cells from ischemic damage.

Case Study: Ischemic Stroke Model

  • Study : In a rat model of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery.
  • Findings : The compound inhibited apoptotic pathways and promoted cell survival, indicating its potential as a therapeutic agent for stroke .

Agricultural Applications

2.1 Pesticide Development

The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides. Its efficacy against certain pests has been evaluated.

Case Study: Insecticidal Activity

  • Study : Testing against common agricultural pests showed that the compound had a significant knockdown effect.
  • Findings : The compound exhibited over 80% mortality in test insects within 48 hours of exposure.
Pest SpeciesMortality Rate (%)Exposure Time (hours)
Aphids8548
Whiteflies8048

Synthesis and Modification

The synthesis of this compound has been described in various patents and literature, focusing on methods that yield high purity and efficiency. For example, a novel synthetic route involves the use of specific catalysts that enhance yield without extensive purification processes .

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • Nifedipine : Shares the DHP core but substitutes the 2,3-dichlorophenyl group with a nitro group at the ortho position of the phenyl ring. The nitro group enhances electron-withdrawing effects, increasing calcium channel binding affinity compared to the dichlorophenyl group in the target compound .
  • Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate : Replaces the dichlorophenyl group with a trifluoromethylphenyl moiety. The CF₃ group introduces stronger hydrophobicity and metabolic stability compared to Cl substituents .

Table 1: Substituent Effects on DHP Derivatives

Compound Substituent at Position 4 Key Functional Groups Biological Impact
Target Compound 2,3-Dichlorophenyl -COOH (position 3), -COOMe (5) Moderate calcium channel affinity
Nifedipine 2-Nitrophenyl -NO₂, -COOMe High vasodilatory activity
Trifluoromethylphenyl Derivative 2-Trifluoromethylphenyl -COOMe, -CONHBn Enhanced metabolic stability

Functional Group Modifications

  • 5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid : Replaces the DHP core with a pyridine ring and introduces a ketone group. The absence of the reduced DHP ring diminishes calcium channel binding but may enhance kinase inhibition .

Non-DHP Structural Analogues

Pyrimidine and Tetrahydropyrimidine Derivatives

  • Ethyl 4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Features a tetrahydropyrimidine core instead of DHP.

Thiazole and Piperidine Hybrids

  • N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine : Incorporates a thiazole ring and beta-alanine chain. The thiazole’s sulfur atom enhances metabolic stability, while the dichlorophenyl group retains partial calcium channel affinity .

Table 2: Core Structure Impact on Bioactivity

Compound Core Structure Key Functional Groups Primary Biological Activity
Target Compound 1,4-Dihydropyridine -COOH, -COOMe, -Cl Calcium channel modulation
Tetrahydropyrimidine Derivative Tetrahydropyrimidine -COOEt, -Cl, -Ph Phosphodiesterase inhibition
Thiazole-Piperidine Hybrid Thiazole -CO-NH-beta-alanine, -Cl Anticancer activity

Key Research Findings

Physicochemical Properties

  • The target compound’s carboxylic acid group at position 3 improves water solubility compared to ester derivatives (e.g., -COOMe in nifedipine), facilitating formulation for intravenous administration .
  • The 2,3-dichlorophenyl group contributes to moderate lipophilicity (logP ~2.8), balancing membrane permeability and systemic exposure .

Biological Activity

The compound 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS Number: 1000341-75-2) is a member of the dihydropyridine family, which is known for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15Cl2NO4C_{16}H_{15}Cl_{2}NO_{4}, with a molecular weight of approximately 356.21 g/mol. The structural features include:

  • A dichlorophenyl group that may contribute to its biological activity.
  • A methoxycarbonyl group that enhances solubility and bioavailability.

Antihypertensive Effects

Dihydropyridines are primarily recognized as calcium channel blockers . They inhibit calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. Studies have shown that derivatives of dihydropyridine exhibit significant antihypertensive properties by selectively blocking L-type calcium channels in cardiac and smooth muscle tissues .

Antioxidant Properties

Research indicates that compounds within this class can exhibit antioxidant activity , reducing oxidative stress in cells. This is particularly relevant in conditions where oxidative damage contributes to disease progression, such as cardiovascular diseases and neurodegenerative disorders . The ability to scavenge free radicals may provide protective effects against cellular damage.

Neuroprotective Effects

Emerging studies suggest that dihydropyridine derivatives may also possess neuroprotective properties . They may mitigate neuronal cell death induced by oxidative stress and excitotoxicity, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

The mechanisms underlying the biological activities of this compound include:

  • Calcium Channel Inhibition : By blocking voltage-gated calcium channels, the compound reduces intracellular calcium levels, leading to decreased muscle contraction and vasodilation.
  • Antioxidant Mechanism : The compound may enhance the expression of antioxidant enzymes or directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Modulation of Neurotransmitter Release : Dihydropyridines can influence neurotransmitter release in the central nervous system (CNS), which may contribute to their neuroprotective effects.

Case Studies

Recent research has highlighted the efficacy of this compound in various experimental models:

  • Hypertension Models : In animal studies, administration of this dihydropyridine derivative resulted in significant reductions in systolic blood pressure compared to control groups .
  • Oxidative Stress Models : In vitro studies demonstrated that treatment with the compound reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its potential as an antioxidant .
  • Neuroprotection Studies : In neuronal cell cultures exposed to glutamate-induced toxicity, the compound showed a marked decrease in cell death rates compared to untreated controls .

Q & A

Q. What are the established synthetic routes for 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid?

The compound is synthesized via Hantzsch 1,4-dihydropyridine (DHP) condensation. Key steps include:

  • Reacting 2,3-dichlorobenzaldehyde with methyl acetoacetate and ammonium acetate in ethanol under reflux conditions.
  • Optimizing stoichiometric ratios (e.g., aldehyde:ketone:ammonia = 1:2:1.2) to maximize yield .
  • Purification via recrystallization using ethanol/water mixtures to achieve >95% purity (verified by HPLC) .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard:

  • Single crystals are grown via slow evaporation in ethanol.
  • Diffraction data reveal the planar 1,4-dihydropyridine ring and substituent orientations (e.g., 2,3-dichlorophenyl group at C4, methoxycarbonyl at C5).
  • Bond lengths and angles are compared to DFT-calculated values for validation .

Q. What solvent systems are recommended for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for dissolution (solubility >50 mg/mL at 25°C).
  • Avoid aqueous buffers at extreme pH (pH <3 or >10) due to ester hydrolysis of the methoxycarbonyl group .
  • Stability in ethanol is confirmed via NMR over 72 hours under inert atmosphere .

Advanced Research Questions

Q. How do substituents (e.g., 2,3-dichlorophenyl vs. 3-nitrophenyl) influence calcium channel modulation?

Comparative pharmacological assays:

  • In vitro : Patch-clamp studies on L-type calcium channels in cardiomyocytes.
    • Replace 2,3-dichlorophenyl with 3-nitrophenyl () to assess IC50 shifts.
  • SAR analysis : Electron-withdrawing groups (e.g., -NO2, -Cl) enhance binding affinity to hydrophobic pockets in voltage-gated channels .

Q. What strategies resolve contradictory data in antioxidant activity assays?

Discrepancies between DPPH and FRAP assays arise from redox mechanisms:

  • DPPH : Requires radical scavenging via H-atom donation (methoxycarbonyl group may sterically hinder activity).
  • FRAP : Measures Fe³⁺ reduction; electron-donating groups (e.g., methyl) enhance activity.
  • Use HPLC-MS to confirm compound integrity post-assay and rule out degradation artifacts .

Q. How is the compound’s metabolic stability evaluated in hepatic microsomes?

Methodology:

  • Incubate with human liver microsomes (HLMs) and NADPH cofactor.
  • Monitor via LC-MS/MS for metabolites (e.g., demethylation of methoxycarbonyl to carboxylic acid).
  • Compare half-life (t½) to analogs (e.g., 4-(4-methoxyphenyl)-derivatives) to assess substituent effects on metabolic resistance .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-DAD : Detect nitrophenyl byproducts (<0.1% threshold) using a C18 column (acetonitrile/0.1% TFA gradient) .
  • GC-MS : Identify residual solvents (e.g., ethanol, ethyl acetate) with headspace sampling .

Q. How does crystal packing affect the compound’s bioavailability?

  • Perform Hirshfeld surface analysis on X-ray data to assess intermolecular interactions (e.g., C–H···O bonds from methoxycarbonyl groups).
  • Low packing efficiency correlates with higher dissolution rates in simulated gastric fluid .

Data Contradiction and Optimization

Q. Why do conflicting reports exist regarding its antifungal activity?

Variability stems from:

  • Strain specificity : Activity against Candida albicans vs. Aspergillus fumigatus depends on membrane ergosterol content.
  • Assay conditions : Broth microdilution (CLSI M27) vs. agar diffusion yields differing MIC values. Standardize to CLSI protocols .

Q. How to optimize reaction yields when scaling up synthesis?

  • Use microwave-assisted synthesis to reduce reaction time (30 minutes vs. 12 hours conventional reflux).
  • Employ flow chemistry for continuous purification, minimizing side products like 3,5-dicarboxylate derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.